Axl-IN-4

Description

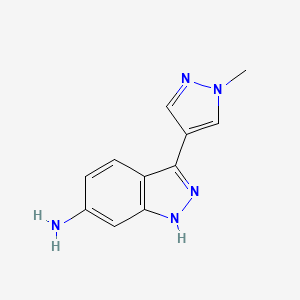

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N5 |

|---|---|

Molecular Weight |

213.24 g/mol |

IUPAC Name |

3-(1-methylpyrazol-4-yl)-1H-indazol-6-amine |

InChI |

InChI=1S/C11H11N5/c1-16-6-7(5-13-16)11-9-3-2-8(12)4-10(9)14-15-11/h2-6H,12H2,1H3,(H,14,15) |

InChI Key |

OOVAXGTZPIPYHR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NNC3=C2C=CC(=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

Axl-IN-4: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Axl-IN-4, an inhibitor of the Axl receptor tyrosine kinase. It covers its mechanism of action, quantitative data from preclinical studies, and the experimental protocols used for its characterization, designed to be a valuable resource for professionals in oncology research and drug development.

Core Mechanism of Action

This compound, also identified as Compound 24 in its discovery publication, is a small molecule inhibitor that targets the kinase activity of the Axl receptor. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is a critical driver of cancer progression, metastasis, and therapeutic resistance. Overexpression of Axl is a common feature in a multitude of cancers and is associated with a poor prognosis.

The primary mechanism of action for this compound is competitive inhibition at the ATP-binding site within the catalytic domain of the Axl kinase. By occupying this site, this compound prevents the phosphorylation of the Axl receptor, which is a crucial step in its activation. This inhibition blocks the initiation of downstream signaling cascades that are vital for cancer cell survival, proliferation, migration, and invasion.

The binding of this compound to the Axl kinase domain effectively abrogates the signal transduction through key oncogenic pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways. These pathways, when activated by Axl, contribute to the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasiveness, and promotes resistance to a wide range of cancer therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Compound 24) as reported in the primary literature.

| Compound ID | Target Kinase | IC50 (μM) |

| This compound (Compound 24) | Axl | 28.8 |

Table 1: In vitro kinase inhibitory activity of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Axl signaling pathway targeted by this compound and a typical experimental workflow for characterizing Axl inhibitors.

Caption: Axl Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for Axl Inhibitor Characterization.

Detailed Experimental Protocols

The following are representative protocols based on the methodologies described in the discovery of this compound and general practices in the field.

Biochemical Axl Kinase Assay

This assay is designed to determine the in vitro inhibitory activity of a compound against the purified Axl kinase domain.

-

Materials: Recombinant human Axl kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound). A kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT). A detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a series of dilutions of this compound in DMSO.

-

In a 96-well plate, add the Axl kinase, the substrate peptide, and the diluted this compound in the kinase assay buffer.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or substrate phosphorylation.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Axl Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit Axl autophosphorylation in a cellular context.

-

Materials: A cancer cell line with high Axl expression, cell culture medium, the test compound (this compound), a suitable lysis buffer, primary antibodies against phospho-Axl and total Axl, and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Procedure:

-

Plate the Axl-expressing cancer cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for phosphorylated Axl (p-Axl).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total Axl to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of inhibition of Axl phosphorylation.

-

Cell Proliferation Assay

This assay measures the effect of the compound on the growth of cancer cells.

-

Materials: Cancer cell line, cell culture medium, the test compound (this compound), and a reagent for measuring cell viability (e.g., MTT, CellTiter-Glo®).

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a low density.

-

After allowing the cells to attach, add serial dilutions of this compound to the wells.

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of growth inhibition compared to vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of the compound in a living organism.

-

Materials: Immunocompromised mice (e.g., nude or SCID mice), a cancer cell line that forms tumors, the test compound (this compound) formulated in a suitable vehicle for administration.

-

Procedure:

-

Subcutaneously inject the cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental basis for its characterization. Further research and development will be necessary to fully elucidate its therapeutic potential.

An In-depth Technical Guide to the Axl Inhibitor UNC2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a significant target in oncology. Its overexpression is correlated with poor prognosis, metastasis, and the development of resistance to conventional therapies in a variety of malignancies. The discovery of small molecule inhibitors of Axl kinase is a key focus of modern drug development.

This guide provides a detailed overview of a potent Axl inhibitor, UNC2025. While the initially specified "Axl-IN-4" is a documented inhibitor, it exhibits significantly lower potency (IC50 = 28.8 μM). In contrast, UNC2025 demonstrates nanomolar efficacy against Axl and has been extensively characterized, making it a more suitable subject for an in-depth technical review. This document will cover the discovery, chemical properties, biological activity, and methodologies for the evaluation of UNC2025.

Discovery and Chemical Structure of UNC2025

UNC2025 was developed through a medicinal chemistry effort aimed at improving the drug metabolism and pharmacokinetic (DMPK) properties of an earlier series of kinase inhibitors. The research focused on creating a potent, orally bioavailable compound suitable for in vivo studies. UNC2025 emerged as a dual inhibitor of MER and FLT3 kinases with significant activity against Axl.

Chemical Structure:

-

IUPAC Name: 1-(4-((4-(N-(n-butyl)acetamido)pyridin-2-yl)oxy)phenyl)-3-(4-(dimethylamino)phenyl)urea

-

Molecular Formula: C28H40N6O

-

Molecular Weight: 476.66 g/mol

Quantitative Biological Data

The inhibitory activity of UNC2025 has been quantified against a panel of kinases, demonstrating potent inhibition of Axl and other related kinases.

| Target Kinase | IC50 (nM) | Ki (nM) | Notes |

| Axl | 1.65 - 122 | 13.3 | Potent inhibitor. The range in IC50 reflects different assay conditions reported. |

| Mer | 0.46 - 0.74 | 0.16 | High-affinity target. |

| Flt3 | 0.35 - 0.8 | 0.59 | High-affinity target. |

| Tyro3 | 5.83 | 4.67 | Another member of the TAM kinase family. |

| TRKA | 1.67 | - | |

| TRKC | 4.38 | - | |

| KIT | 8.18 | - | |

| Met | 364 | - | Significantly less potent against Met. |

Axl Signaling Pathway

Axl signaling is initiated by its ligand, Gas6 (Growth arrest-specific 6). Upon binding, Axl dimerizes and autophosphorylates, triggering downstream signaling cascades that promote cell survival, proliferation, migration, and invasion. Key pathways include PI3K/AKT and MAPK/ERK.

Caption: Axl signaling pathway and the inhibitory action of UNC2025.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Lanthascreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor against Axl kinase.

Materials:

-

Recombinant Axl kinase

-

LanthaScreen™ Certified Kinase Substrate

-

ATP

-

TR-FRET Dilution Buffer

-

Kinase Quench Buffer

-

Tb-labeled anti-phosphopeptide antibody

-

Test compound (UNC2025)

Procedure:

-

Prepare serial dilutions of UNC2025 in DMSO.

-

In a 384-well plate, add the kinase, substrate, and inhibitor.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA-containing Kinase Quench Buffer.

-

Add the Tb-labeled antibody to detect the phosphorylated substrate.

-

Incubate for 30-60 minutes.

-

Read the plate on a fluorescence plate reader, measuring the emission at 495 nm and 520 nm.

-

Calculate the emission ratio and plot the results against inhibitor concentration to determine the IC50.

Cellular Axl Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of UNC2025 to inhibit Axl autophosphorylation in a cellular context.

Materials:

-

Cancer cell line with high Axl expression (e.g., A549)

-

Cell culture medium and supplements

-

UNC2025

-

Gas6 ligand (optional, for stimulated phosphorylation)

-

Lysis buffer

-

Primary antibodies (anti-phospho-Axl, anti-total-Axl)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of UNC2025 for a specified time (e.g., 2 hours).

-

If stimulating, add Gas6 for a short period (e.g., 15 minutes).

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash and incubate with the secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity to determine the reduction in Axl phosphorylation.

Experimental Workflow for Inhibitor Characterization

The preclinical evaluation of a novel Axl inhibitor like UNC2025 follows a structured workflow from initial screening to in vivo efficacy studies.

Caption: Preclinical workflow for Axl inhibitor characterization.

Conclusion

UNC2025 is a potent, orally bioavailable inhibitor of Axl with significant activity in preclinical models. Its well-documented inhibitory profile and effects on Axl signaling pathways make it a valuable tool for cancer research and a promising scaffold for the development of next-generation Axl-targeted therapies. The experimental protocols and workflows described herein provide a framework for the continued investigation of this and other novel Axl inhibitors.

Axl-IN-4: A Selective AXL Kinase Inhibitor for Research and Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of Axl-IN-4, a selective inhibitor of the AXL receptor tyrosine kinase. AXL kinase is a critical mediator in various cellular processes, including cell survival, proliferation, migration, and invasion. Its overexpression and activation are implicated in the progression of numerous cancers and the development of therapeutic resistance, making it a compelling target for novel anticancer therapies. This document is intended for researchers, scientists, and drug development professionals interested in the characterization and application of AXL inhibitors.

Introduction to this compound

This compound, also identified as compound 24 in its primary publication, is an indazole-based small molecule that demonstrates inhibitory activity against AXL kinase.[1] Developed through a fragment-based lead discovery approach, this compound serves as a valuable tool for investigating the biological functions of AXL and as a foundational scaffold for the development of more potent and selective therapeutic agents.[1]

Biochemical and Cellular Activity

This compound has been characterized for its ability to inhibit the enzymatic activity of AXL kinase in biochemical assays. The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the AXL enzyme by 50%.

Table 1: Biochemical Activity of this compound

| Compound Name | Target Kinase | Assay Type | IC50 (μM) | Reference |

| This compound (Compound 24) | AXL | Biochemical | 28.8 | [1] |

Further studies are required to fully elucidate the cellular activity of this compound, including its effects on AXL phosphorylation in cancer cell lines, its impact on downstream signaling pathways, and its anti-proliferative and anti-migratory properties.

AXL Signaling Pathway

AXL kinase is activated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon Gas6 binding, AXL dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple pro-survival and pro-proliferative pathways. This compound, as an ATP-competitive inhibitor, is designed to bind to the ATP-binding pocket of the AXL kinase domain, thereby preventing the transfer of phosphate from ATP to its substrates and blocking downstream signaling.

References

The Core of Axl Inhibition: A Technical Guide to the Downstream Signaling Pathways Affected by Axl-IN-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream signaling pathways affected by Axl-IN-4, a known inhibitor of the Axl receptor tyrosine kinase. This document provides a comprehensive overview of the mechanism of Axl signaling, the role of this compound as an inhibitor, and the subsequent impact on key cellular pathways. Quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate complex signaling cascades and experimental workflows.

Introduction to Axl Receptor Tyrosine Kinase

Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2][3] Its ligand, growth arrest-specific 6 (Gas6), binds to the extracellular domain of Axl, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[4][5] This activation triggers a cascade of downstream signaling events.

Dysregulation of Axl signaling is implicated in the progression of numerous cancers, where it is often associated with poor prognosis, metastasis, and the development of therapeutic resistance.[6][7] Consequently, Axl has emerged as a significant target for anticancer drug development.

This compound: A Kinase Inhibitor Targeting Axl

This compound is a small molecule inhibitor of Axl kinase.[8][9] Its primary mechanism of action is the inhibition of the catalytic activity of the Axl kinase domain, thereby preventing the phosphorylation of downstream substrates.

Quantitative Data

The inhibitory activity of this compound has been quantified, providing a key metric for its potency.

| Compound | Target | IC50 |

| This compound | Axl Kinase | 28.8 µM[8][9] |

Table 1: Inhibitory Concentration of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the Axl kinase by 50%.

Downstream Signaling Pathways Modulated by this compound

Inhibition of Axl kinase activity by this compound is expected to impact several critical downstream signaling pathways that are normally activated by Axl. These pathways are central to the pro-tumorigenic functions of Axl.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major downstream effector of Axl signaling.[4][5] Upon Axl activation, the p85 regulatory subunit of PI3K is recruited to phosphorylated tyrosine residues on Axl, leading to the activation of the p110 catalytic subunit.[2] This results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt. Activated Akt (phosphorylated Akt, or p-Akt) proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation.

Inhibition of Axl by compounds like this compound is anticipated to decrease the phosphorylation of Akt, thereby downregulating this pro-survival pathway.[10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AXL upregulates c‑Myc expression through AKT and ERK signaling pathways in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anexelekto (AXL) Increases Resistance to EGFR-TKI and Activation of AKT and ERK1/2 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound|1176456-11-3|COA [dcchemicals.com]

- 10. researchgate.net [researchgate.net]

Axl-IN-4 and the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The receptor tyrosine kinase Axl is a critical mediator of tumor progression, therapeutic resistance, and immune evasion. Its overexpression in numerous cancers is linked to poor clinical outcomes. Axl signaling within the tumor microenvironment (TME) fosters an immunosuppressive landscape, thereby shielding the tumor from endogenous antitumor immunity and immunotherapies. Axl-IN-4 is an inhibitor of Axl kinase activity with a reported IC50 of 28.8 µM. While specific preclinical data on this compound's effects on the TME are limited in publicly available literature, this guide synthesizes the well-documented impacts of Axl inhibition on the TME, providing a framework for understanding the potential therapeutic utility of this compound and similar molecules. This document details the Axl signaling pathway, the consequences of its inhibition on tumor and immune cells, and relevant experimental protocols to evaluate these effects.

The Axl Signaling Pathway in Cancer

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is activated by its ligand, growth arrest-specific 6 (Gas6). This interaction leads to receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that are crucial for cancer cell survival, proliferation, migration, and invasion.[1][2] Key signaling axes activated by Axl include:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.

-

Ras/MEK/Erk Pathway: Drives cell cycle progression and proliferation.[2]

-

JAK/STAT Pathway: Contributes to cell survival and immune modulation.[2]

-

NF-κB Pathway: Regulates inflammation and cell survival.

Axl signaling is not confined to the cancer cells themselves; it also plays a significant role in modulating the function of various cells within the TME, including immune and stromal cells.[2]

Axl's Role in the Tumor Microenvironment

Axl signaling profoundly shapes the TME to favor tumor growth and immune escape. It achieves this by influencing both the cellular composition and the functional state of the TME.

-

Immune Suppression: Axl signaling promotes an immunosuppressive TME. It can lead to the polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype, which is associated with tumor promotion and suppression of adaptive immunity.[2] Furthermore, Axl activation can hinder the maturation and function of dendritic cells (DCs), which are critical for initiating antitumor T-cell responses.[3]

-

T-Cell Exclusion: The Axl/Gas6 pathway can contribute to the exclusion of cytotoxic CD8+ T cells from the tumor core, a hallmark of "cold" tumors that are often resistant to immunotherapy.[1]

-

Upregulation of Immune Checkpoints: Axl signaling has been shown to increase the expression of immune checkpoint molecules like PD-L1 on tumor cells, further contributing to T-cell exhaustion and immune evasion.[1]

-

Epithelial-to-Mesenchymal Transition (EMT): Axl is a key driver of EMT, a process that not only enhances cancer cell motility and invasion but also contributes to immunosuppression.[4]

The Impact of Axl Inhibition on the TME

Inhibition of the Axl signaling pathway, for instance by a molecule like this compound, has the potential to reverse the immunosuppressive TME and render tumors more susceptible to immune-mediated killing. Preclinical studies using various Axl inhibitors have demonstrated the following effects:

-

Reprogramming of Myeloid Cells: Axl inhibition can repolarize TAMs from an M2 to a more inflammatory M1-like phenotype, which supports antitumor immunity. It can also enhance the activation and antigen-presenting capacity of dendritic cells.

-

Enhanced T-Cell Infiltration and Function: By remodeling the TME, Axl inhibition can lead to increased infiltration, proliferation, and effector function of tumor-infiltrating CD4+ and CD8+ T cells.[3]

-

Synergy with Immune Checkpoint Blockade: Axl inhibition can sensitize tumors to immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. By promoting a more inflamed TME, Axl inhibitors can convert "cold" tumors into "hot" tumors that are more responsive to ICIs.[3]

Quantitative Data from Preclinical Studies (using representative Axl inhibitors)

| Parameter | Control | Axl Inhibitor (e.g., R428) | Fold Change | Reference |

| Tumor Growth | ||||

| Tumor Volume (mm³) | High | Significantly Reduced | - | [3] |

| Immune Cell Infiltration (Tumor) | ||||

| CD8+ T cells (% of live cells) | Low | Increased | ↑ | [3] |

| CD4+ T cells (% of live cells) | Low | Increased | ↑ | [3] |

| CD103+ Dendritic Cells (% of live cells) | Low | Increased | ↑ | [3] |

| Immune Cell Activation | ||||

| PD-1 expression on CD8+ T cells (%) | High | Reduced | ↓ | [3] |

| Granzyme B+ CD8+ T cells (%) | Low | Increased | ↑ | [3] |

Experimental Protocols

Evaluating the effect of this compound on the TME requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments cited in the literature for other Axl inhibitors, which can be adapted for this compound.

In Vitro Axl Kinase Inhibition Assay

-

Objective: To determine the IC50 of this compound against Axl kinase.

-

Methodology:

-

Use a recombinant human Axl kinase domain.

-

Perform a kinase activity assay using a substrate peptide and ATP.

-

Incubate the kinase, substrate, and varying concentrations of this compound.

-

Measure the phosphorylation of the substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

Western Blotting for Axl Signaling

-

Objective: To confirm the inhibition of Axl phosphorylation and downstream signaling in cancer cells.

-

Methodology:

-

Culture Axl-expressing cancer cells (e.g., ID8 ovarian cancer cells).[5]

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Axl, total Axl, phospho-Akt, total Akt, phospho-ERK, and total ERK.

-

Use a loading control like GAPDH or β-actin to ensure equal protein loading.

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

-

In Vivo Murine Tumor Models

-

Objective: To assess the in vivo efficacy of this compound and its impact on the TME.

-

Methodology:

-

Implant Axl-expressing murine tumor cells (e.g., ID8, 4T1) into syngeneic mice (e.g., C57BL/6 or BALB/c).[5]

-

Once tumors are established, treat mice with this compound or vehicle control via an appropriate route (e.g., oral gavage).

-

Monitor tumor growth over time using caliper measurements.

-

At the end of the study, harvest tumors for analysis.

-

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

-

Objective: To characterize the immune cell populations within the TME following treatment with this compound.

-

Methodology:

-

Harvest tumors from treated and control mice.

-

Mechanically and enzymatically digest the tumors to create a single-cell suspension.

-

Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1, CD11c, MHCII, PD-1).

-

For intracellular markers (e.g., FoxP3, Granzyme B), perform a fixation and permeabilization step.

-

Acquire data on a flow cytometer and analyze the percentage and activation state of different immune cell populations.

-

Conclusion

This compound, as an Axl kinase inhibitor, represents a therapeutic agent with the potential to significantly impact the tumor microenvironment. While direct experimental evidence for this compound is not extensively published, the broader class of Axl inhibitors has demonstrated a consistent ability to remodel the TME from an immunosuppressive to an immune-supportive state. This is achieved through the repolarization of myeloid cells, enhancement of T-cell infiltration and function, and synergy with immune checkpoint blockade. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other novel Axl inhibitors, which will be crucial for their future clinical development in oncology.

References

- 1. Tyrosine Kinase | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oncotarget.com [oncotarget.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Impact of Axl-IN-4 on Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The receptor tyrosine kinase Axl is a critical mediator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and drug resistance. Inhibition of Axl signaling, therefore, represents a promising therapeutic strategy. This technical guide focuses on Axl-IN-4, a novel Axl kinase inhibitor, and provides a framework for investigating its impact on EMT. While specific data on the effects of this compound on EMT are not yet extensively published, this document outlines the core methodologies, expected quantitative outcomes, and underlying signaling pathways involved in such an investigation, drawing upon established knowledge of other Axl inhibitors.

Introduction to Axl and Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with increased migratory and invasive properties. This transition is characterized by the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin, Vimentin, and transcription factors like Snail and Slug.

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a key driver of EMT in various cancers.[1][2] Its overexpression is correlated with poor prognosis and metastasis.[2] The binding of its ligand, Gas6 (growth arrest-specific 6), to the extracellular domain of Axl induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation triggers downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which collectively orchestrate the changes in gene expression and cellular phenotype associated with EMT.[1][3]

This compound: A Novel Axl Kinase Inhibitor

This compound (also known as Compound 24) is an indazole-based small molecule inhibitor of Axl kinase.[2] It was identified through a fragment-based lead discovery approach and has a reported half-maximal inhibitory concentration (IC50) of 28.8 μM for Axl.[1][2]

Chemical Information:

-

CAS Number: 1176456-11-3

-

Molecular Formula: C₁₁H₁₁N₅

-

Molecular Weight: 213.24 g/mol

While the primary characterization of this compound has focused on its kinase inhibitory activity, its specific effects on EMT have not been extensively documented in publicly available literature. The following sections provide a guide for the comprehensive investigation of these effects.

Data Presentation: Expected Quantitative Outcomes of this compound Treatment

The following tables summarize the types of quantitative data that should be generated to assess the impact of this compound on EMT. The values presented are hypothetical and based on findings for other potent Axl inhibitors to serve as a benchmark for expected efficacy.

Table 1: Effect of this compound on the Expression of EMT Marker Proteins

| Treatment | Concentration (µM) | E-cadherin (% of Control) | N-cadherin (% of Control) | Vimentin (% of Control) | Snail (% of Control) |

| Vehicle (DMSO) | - | 100 | 100 | 100 | 100 |

| This compound | 1 | 120 ± 5 | 80 ± 6 | 85 ± 7 | 90 ± 5 |

| This compound | 10 | 180 ± 8 | 45 ± 5 | 50 ± 6 | 60 ± 4 |

| This compound | 30 | 250 ± 10 | 20 ± 4 | 25 ± 5 | 30 ± 3 |

Table 2: Functional Effects of this compound on Mesenchymal Phenotypes

| Treatment | Concentration (µM) | Cell Migration (% Inhibition) | Cell Invasion (% Inhibition) |

| Vehicle (DMSO) | - | 0 | 0 |

| This compound | 1 | 15 ± 3 | 10 ± 2 |

| This compound | 10 | 40 ± 5 | 35 ± 4 |

| This compound | 30 | 75 ± 6 | 70 ± 5 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for key experiments to investigate the effects of this compound on EMT.

Cell Culture and Treatment

-

Cell Lines: Utilize a cancer cell line known to exhibit a mesenchymal phenotype and express Axl, such as MDA-MB-231 (breast cancer) or A549 (lung cancer).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.

-

Treatment: Seed cells and allow them to adhere overnight. Replace the medium with a fresh medium containing this compound or vehicle (DMSO) at the indicated concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).

Western Blot Analysis for EMT Markers

-

Protein Extraction: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Transwell Migration and Invasion Assays

-

Chamber Preparation:

-

Migration Assay: Use Transwell inserts with an 8.0 µm pore size.

-

Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding: Resuspend treated cells in a serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the chambers for an appropriate time (e.g., 18-24 hours) to allow for cell migration or invasion.

-

Staining and Quantification:

-

Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Immunofluorescence Staining

-

Cell Seeding and Treatment: Grow cells on glass coverslips and treat with this compound as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Staining:

-

Block with 1% BSA in PBS.

-

Incubate with primary antibodies against E-cadherin and Vimentin.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound's impact on EMT.

Caption: Axl signaling pathway and its inhibition by this compound in the context of EMT.

Caption: Experimental workflow for investigating the impact of this compound on EMT.

Conclusion

This technical guide provides a comprehensive framework for researchers to investigate the impact of the novel Axl inhibitor, this compound, on the epithelial-mesenchymal transition. By employing the detailed experimental protocols and utilizing the provided data presentation structures and workflow diagrams, scientists can systematically evaluate the potential of this compound as a therapeutic agent to counteract EMT-driven cancer progression. While specific quantitative data for this compound's effects on EMT markers are yet to be published, the methodologies and expected outcomes outlined here, based on the established role of Axl in EMT, will guide a thorough and conclusive investigation.

References

A Strategic Approach to Overcoming Acquired Drug Resistance: The Role of AXL Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of acquired drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted treatments. A key player in this process is the AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family.[1][2] Under normal physiological conditions, AXL is involved in processes like cell survival and clearance of apoptotic debris. However, in the context of cancer, its overexpression and activation have been strongly linked to tumor progression, metastasis, and the development of resistance to a wide array of therapeutic agents, including chemotherapy and targeted inhibitors.[1][3][4]

Notably, in cancers like EGFR-mutated non-small cell lung cancer (NSCLC), AXL activation serves as a critical "bypass" signaling pathway. When therapies such as EGFR tyrosine kinase inhibitors (TKIs) successfully block the primary oncogenic driver, cancer cells can upregulate AXL to reactivate downstream survival pathways, rendering the initial treatment ineffective.[1][3][5] This guide will provide a detailed overview of the AXL signaling pathway's role in acquired resistance and explore the mechanism and efficacy of AXL inhibitors, exemplified by compounds like bemcentinib (BGB324/R428), ONO-7475, and sitravatinib, in overcoming this challenge. While this paper refers to the strategy of AXL inhibition, it uses data from publicly documented AXL inhibitors as a proxy for a specific agent, herein conceptualized as Axl-IN-4.

The AXL Signaling Pathway: A Central Hub for Drug Resistance

Activation of the AXL pathway is a frequent, non-genetic mechanism of acquired resistance.[1] When a primary therapeutic agent, such as an EGFR TKI, places selective pressure on a tumor, a subpopulation of cells may adapt by increasing the expression and activation of AXL.[3][6]

The signaling cascade is typically initiated by the binding of its ligand, growth arrest-specific 6 (Gas6). This leads to receptor dimerization, autophosphorylation of the intracellular kinase domain, and subsequent activation of multiple downstream pro-survival and pro-proliferation pathways, including:

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

MAPK/ERK Pathway: Drives cell proliferation and growth.

By activating these cascades, AXL signaling effectively circumvents the blockade of the primary target (e.g., EGFR), allowing the cancer cells to survive and proliferate despite ongoing treatment.[7] Furthermore, AXL activation is intricately linked with the epithelial-to-mesenchymal transition (EMT), a cellular program that enhances cell motility, invasion, and is a well-established contributor to drug resistance.[1][2][3] Downregulation of AXL has been shown to reverse EMT and re-sensitize resistant cells to TKIs.[2][8]

References

- 1. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

- 4. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on AXL Inhibition in Non-Small Cell Lung Cancer: A Technical Overview

Introduction

The AXL receptor tyrosine kinase has emerged as a significant therapeutic target in non-small cell lung cancer (NSCLC).[1][2][3] Its overexpression is linked to tumor progression, metastasis, and the development of resistance to targeted therapies and chemotherapy.[1][2][4][5] This technical guide provides an in-depth overview of the preliminary studies on AXL inhibitors in NSCLC, with a focus on a representative selective AXL inhibitor, BGB324 (bemcentinib), due to the absence of specific published preclinical data for a compound designated "Axl-IN-4". This document is intended for researchers, scientists, and professionals in drug development.

AXL Signaling in NSCLC

AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2][6][7] Its activation by its ligand, growth arrest-specific 6 (Gas6), triggers a cascade of downstream signaling pathways that promote cell survival, proliferation, migration, and invasion.[6][8][9] In NSCLC, AXL overexpression is particularly associated with an epithelial-to-mesenchymal transition (EMT) phenotype, which contributes to drug resistance.[1][2][4] Key signaling pathways activated by AXL include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[6][8]

Quantitative Data on AXL Inhibition

The following tables summarize the quantitative data from preclinical studies of AXL inhibitors in NSCLC.

Table 1: In Vitro Efficacy of AXL Inhibitors

| Compound | Cell Line | Assay Type | IC50 | Reference |

| A series of 2,4,5-trisubstitued pyrimidines | - | AXL Kinase Assay | 19 nM | [10][11] |

| Compound 13 (a 2,4,5-trisubstitued pyrimidine) | PSN-1 (Pancreatic Cancer) | Cell Viability | 6 nM | [7] |

| UNC2025 | - | AXL Kinase Assay | 1.6 nM | [8] |

| Compound 1u (aminopyrimidinylisoindoline derivative) | - | AXL Kinase Assay | <0.00050 µM | [12] |

| BGB324 | - | AXL Kinase Assay | nanomolar range | [13] |

| ONO-7475 | - | AXL/MER Kinase Assay | nanomolar range | [13] |

| TP-0903 | - | AXL Kinase Assay | - | [13] |

| BMS-777607 | - | MET/AXL Kinase Assay | - | [13] |

Table 2: In Vivo Efficacy of AXL-Targeted Agents

| Agent | Model | Treatment | Outcome | Reference |

| AXL-107-MMAE (ADC) | 57 NSCLC PDX models | 4 mg/kg | Responses in 35/57 (61%) models; Potent anti-tumor activity in 16/57 (28%) models | [14] |

| YW327.6S2 (mAb) | NSCLC and breast cancer xenografts | - | Decreased tumor size and increased anti-VEGF efficacy | [1] |

| BGB324 | EGFR mutant NSCLC preclinical xenografts | - | Blocked the emergence of EMT-associated acquired resistance to EGFR-targeted agents | [15] |

| ONO-7475 + Osimertinib | AXL-overexpressing EGFR-mutated NSCLC xenografts | - | Overtly reduced tumor size and suppressed tumor growth compared to osimertinib alone | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe common experimental protocols used in the evaluation of AXL inhibitors.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of a compound on AXL kinase activity.

-

Methodology:

-

Recombinant human AXL kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The test compound (e.g., BGB324) is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), ELISA with a phospho-specific antibody, or luminescence-based assays that measure the amount of ATP remaining.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability and Proliferation Assays

-

Objective: To assess the effect of AXL inhibition on the growth and survival of NSCLC cell lines.

-

Methodology (MTT/MTS Assay):

-

NSCLC cells (e.g., A549, H460) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with the AXL inhibitor at a range of concentrations for a specified duration (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

-

The formazan is solubilized, and the absorbance is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and GI50/IC50 values are determined.

-

Western Blot Analysis

-

Objective: To evaluate the effect of the AXL inhibitor on AXL phosphorylation and downstream signaling proteins.

-

Methodology:

-

NSCLC cells are treated with the AXL inhibitor for a specific time.

-

Where relevant, cells are stimulated with Gas6 to induce AXL phosphorylation.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against phospho-AXL, total AXL, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Tumor Xenograft Studies

-

Objective: To assess the anti-tumor efficacy of the AXL inhibitor in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human NSCLC cells or implanted with patient-derived tumor fragments (PDX models).

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The AXL inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

-

Visualizations of Experimental Workflows

References

- 1. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function of Axl receptor tyrosine kinase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and biological evaluation of novel aminopyrimidinylisoindolines as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting AXL in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. dovepress.com [dovepress.com]

The Anti-Metastatic Potential of Axl Inhibition: A Technical Guide

Disclaimer: No specific public domain information is available for a compound designated "Axl-IN-4." This guide, therefore, focuses on the anti-metastatic potential of well-characterized, selective Axl inhibitors, such as BGB324 (Bemcentinib) and R428, as representative examples of this class of therapeutic agents. The data and methodologies presented are based on preclinical studies of these compounds.

Introduction

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical driver of cancer progression and metastasis.[1] Overexpressed in a multitude of malignancies, Axl activation by its ligand, Gas6 (Growth arrest-specific 6), triggers a cascade of downstream signaling pathways that promote cell survival, proliferation, epithelial-to-mesenchymal transition (EMT), invasion, and therapeutic resistance.[2][3] Consequently, targeting the Gas6/Axl signaling axis represents a promising strategy to thwart metastatic dissemination. This technical guide explores the anti-metastatic potential of selective Axl inhibitors, presenting key preclinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Preclinical Efficacy of Axl Inhibitors

The anti-metastatic activity of Axl inhibitors has been demonstrated in various in vitro and in vivo preclinical models. The following tables summarize key quantitative data for two representative Axl inhibitors, BGB324 and R428.

Table 1: In Vitro Anti-Invasive and Anti-Migratory Activity of Axl Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

| R428 | MDA-MB-231 (Breast Cancer) | Matrigel Invasion | % Inhibition | Dose-dependent inhibition | |

| R428 | 4T1 (Murine Breast Cancer) | Matrigel Invasion | % Inhibition | Dose-dependent inhibition | |

| BGB324 (R428) | HeLa (Cervical Cancer) | Cell-based Axl Signaling | IC50 | 14 nM | [3] |

| R428 | ID8 (Ovarian Cancer) | Migration Assay | % Inhibition | Significant inhibition at 0.1-1.0 µM | [4] |

| R428 | ID8 (Ovarian Cancer) | Invasion Assay | % Inhibition | Significant inhibition at 0.1-1.0 µM | [4] |

Table 2: In Vivo Anti-Metastatic Efficacy of Axl Inhibitors

| Compound | Cancer Model | Animal Model | Dosing | Key Findings | Reference |

| R428 | 4T1 Orthotopic (Breast Cancer) | Mouse | Oral administration | Extended median survival from 52 days to >80 days; reduced metastatic burden. | [5] |

| R428 | MDA-MB-231 Intracardiac (Breast Cancer) | Mouse | Oral administration | Reduced metastatic burden. | [5] |

| BGB324 | Uterine Serous Cancer Xenograft | Mouse | Oral administration | In combination with paclitaxel, significantly reduced tumor volume compared to single agents. | [6] |

| R428 | 4T1 Orthotopic (Breast Cancer) | Mouse | Oral administration | Synergized with cisplatin to suppress liver micrometastasis. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to evaluate the anti-metastatic potential of Axl inhibitors.

Transwell Cell Migration Assay

This assay assesses the ability of an Axl inhibitor to reduce the chemotactic migration of cancer cells.

Materials:

-

24-well Transwell inserts (8.0 µm pore size)

-

Cancer cells expressing Axl

-

Serum-free cell culture medium

-

Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)

-

Axl inhibitor (e.g., BGB324 or R428)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture cancer cells to sub-confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.

-

Assay Setup:

-

Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

In a separate tube, prepare a cell suspension containing the desired concentration of the Axl inhibitor. Include a vehicle control (e.g., DMSO).

-

Add 100 µL of the cell suspension (with or without inhibitor) to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the cell type's migratory capacity (typically 12-24 hours).

-

Cell Removal and Fixation:

-

Carefully remove the Transwell inserts from the plate.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 20 minutes at room temperature.

-

-

Staining and Visualization:

-

Wash the inserts with PBS.

-

Stain the migrated cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

-

Quantification:

-

Visualize the stained cells under a microscope.

-

Count the number of migrated cells in several random fields of view for each insert.

-

Calculate the average number of migrated cells per field and compare the inhibitor-treated groups to the vehicle control.

-

Matrigel Invasion Assay

This assay evaluates the effect of an Axl inhibitor on the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

24-well Transwell inserts (8.0 µm pore size) coated with Matrigel

-

Cancer cells expressing Axl

-

Serum-free cell culture medium

-

Complete cell culture medium (chemoattractant)

-

Axl inhibitor

-

PBS, fixation solution, staining solution, cotton swabs, and microscope as in the migration assay.

Procedure:

-

Rehydration of Matrigel Inserts: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.

-

Cell Preparation: Prepare starved cancer cells as described in the migration assay protocol.

-

Assay Setup:

-

Carefully remove the rehydration medium from the inserts.

-

Add 600 µL of complete medium to the lower chamber.

-

Prepare cell suspensions in serum-free medium with and without the Axl inhibitor at the desired concentrations.

-

Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

-

Incubation: Incubate the plate at 37°C for a period that allows for cell invasion (typically 24-48 hours).

-

Cell Removal, Fixation, Staining, and Quantification: Follow steps 4-6 from the Transwell Cell Migration Assay protocol.

In Vivo Murine Lung Metastasis Model (Experimental Metastasis)

This model assesses the impact of an Axl inhibitor on the colonization and growth of cancer cells in a secondary organ following intravenous injection.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)

-

Cancer cells capable of forming lung metastases (e.g., 4T1, MDA-MB-231-luc)

-

Axl inhibitor formulated for in vivo administration (e.g., oral gavage)

-

Vehicle control for the inhibitor

-

Sterile PBS

-

Syringes and needles for intravenous injection and oral gavage

-

Anesthesia

-

Bioluminescence imaging system (for luciferase-expressing cells) or histology equipment.

Procedure:

-

Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

-

Tumor Cell Inoculation: Anesthetize the mice. Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.

-

Treatment Administration:

-

Randomly assign the mice to treatment and control groups.

-

Begin treatment with the Axl inhibitor or vehicle control at a predetermined time point after tumor cell injection (e.g., day 1 or day 3). Administer the treatment according to the desired schedule (e.g., daily oral gavage).

-

-

Monitoring Metastatic Burden:

-

Bioluminescence Imaging: For luciferase-expressing cells, monitor the metastatic burden non-invasively at regular intervals using a bioluminescence imaging system. Quantify the photon flux from the lung region.

-

Histological Analysis: At the end of the study, euthanize the mice and harvest the lungs. Fix the lungs in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E).

-

-

Data Analysis:

-

For bioluminescence data, compare the photon flux between the treated and control groups over time.

-

For histological data, count the number of metastatic nodules on the lung surface and/or within the lung parenchyma. Measure the area of the metastatic lesions.

-

Monitor and record the survival of the mice in each group.

-

Mandatory Visualizations

Axl Signaling Pathway in Metastasis

Caption: Axl signaling pathway promoting metastasis.

Experimental Workflow for Evaluating Axl Inhibitor Anti-Metastatic Potential

Caption: Workflow for assessing Axl inhibitor efficacy.

Mechanism of Axl Inhibitor in Blocking Metastasis

Caption: Axl inhibitor blocks metastatic signaling.

Conclusion

The preclinical data strongly support the anti-metastatic potential of selective Axl inhibitors. By targeting a key driver of tumor cell dissemination, these agents have demonstrated the ability to inhibit cancer cell migration and invasion in vitro and reduce metastatic burden and prolong survival in in vivo models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of Axl-targeting therapies. Further research and clinical evaluation are warranted to translate the promise of Axl inhibition into effective anti-metastatic treatments for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 3. A Novel Noninvasive Method for Evaluating Experimental Lung Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Initial In Vitro Toxicity and Safety Profile of Axl-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the initial in vitro toxicity and safety profile of Axl-IN-4, an inhibitor of the AXL receptor tyrosine kinase. Due to the limited publicly available data for this specific compound, this guide focuses on its primary inhibitory activity and provides a general framework for the methodologies typically employed in the early-stage in vitro assessment of kinase inhibitors.

Introduction to Axl as a Therapeutic Target

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family.[1][2] Overexpression and aberrant activation of AXL are implicated in various aspects of cancer progression, including proliferation, survival, migration, and invasion.[1][2] Furthermore, AXL signaling is associated with the development of resistance to conventional cancer therapies.[1][2] These roles have established AXL as a promising target for anticancer drug development. AXL inhibitors can be broadly categorized as small molecule inhibitors, which target the intracellular kinase domain, or monoclonal antibodies that block the extracellular domain.[2]

Quantitative In Vitro Data for this compound

The primary available in vitro data for this compound is its half-maximal inhibitory concentration (IC50) against the AXL kinase. This value provides a quantitative measure of its potency.

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound (Compound 24) | AXL Kinase | Biochemical Assay | 28.8 μM | [3][4] |

Note: Further in vitro safety data, such as cytotoxicity in specific cell lines (e.g., CC50 or GI50 values), genotoxicity, or off-target kinase screening results, are not currently available in the public domain for this compound.

Experimental Protocols

While the specific experimental details for the determination of the IC50 value of this compound are detailed in the primary literature, a general methodology for such a biochemical kinase inhibition assay is described below.[1]

General Protocol: In Vitro AXL Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical procedure to determine the IC50 value of a test compound against the AXL kinase.

Objective: To measure the concentration of this compound required to inhibit 50% of the AXL kinase activity in a cell-free system.

Materials:

-

Recombinant human AXL kinase domain

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kinase reaction buffer

-

Stop solution

-

Filter plates or other separation method

-

Scintillation counter or luminescence reader

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the kinase reaction buffer. A DMSO control (vehicle) is also included.

-

Reaction Setup: The kinase reaction is initiated by adding the AXL enzyme, the peptide substrate, and the test compound dilutions to the wells of a microplate.

-

Initiation of Kinase Reaction: The reaction is started by the addition of [γ-³³P]ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

-

Separation and Detection: The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a filter membrane that binds the peptide substrate, followed by washing to remove unincorporated ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. Alternatively, non-radioactive methods using luminescence or fluorescence detection can be employed.

-

Data Analysis: The kinase activity at each concentration of this compound is calculated as a percentage of the activity in the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.

Visualizations

AXL Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of the AXL receptor tyrosine kinase.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The diagram below outlines the key steps in a typical in vitro biochemical assay to determine the IC50 of an inhibitor.

References

Unraveling the Binding Affinity of Axl-IN-4 to its Target, the AXL Receptor Tyrosine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Axl-IN-4, a small molecule inhibitor, to its cognate receptor tyrosine kinase, AXL. A comprehensive understanding of this interaction is critical for the development of targeted cancer therapeutics, as AXL is a key driver of tumor progression, metastasis, and drug resistance in various malignancies.[1][2] This document summarizes the quantitative binding data, details the experimental methodologies for its determination, and provides visual representations of the AXL signaling pathway and the experimental workflow.

Quantitative Binding Affinity of AXL Inhibitors

The inhibitory potency of this compound and other select AXL inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of AXL by 50%.

| Inhibitor | IC50 (AXL) | Notes |

| This compound | 28.8 µM | Identified through fragment-based lead discovery. |

| Bemcentinib (BGB324) | 14 nM | A well-characterized, selective AXL inhibitor that has entered clinical trials. |

| UNC2025 | 1.6 nM | A potent dual MER/FLT3 inhibitor that also blocks AXL kinase activity. |

| Axl-IN-3 | 41.5 nM | A potent and selective AXL kinase inhibitor. |

AXL Signaling Pathway

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, plays a crucial role in cell survival, proliferation, migration, and invasion.[1] Its signaling is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6). This binding event leads to the dimerization of AXL receptors and the subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers several downstream signaling cascades, including the PI3K-AKT, RAS-RAF-MEK-ERK, and NF-κB pathways, which collectively promote cancer cell proliferation and survival.[1]

Caption: The AXL signaling pathway, initiated by Gas6 binding and leading to the activation of downstream effectors that promote cancer cell proliferation and survival.

Experimental Protocol: Determination of AXL Kinase Inhibition (IC50)

The following protocol outlines a typical in vitro enzymatic assay to determine the IC50 value of a test compound, such as this compound, against the AXL kinase. This protocol is based on the methodology reported for the discovery of indazole-based AXL inhibitors.

1. Materials and Reagents:

-

Recombinant human AXL kinase domain

-

Peptide substrate (e.g., a generic tyrosine kinase substrate with a fluorescent label)

-

Adenosine triphosphate (ATP)

-

Test compound (this compound) dissolved in dimethyl sulfoxide (DMSO)

-

Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.003% Brij-35, 0.004% Tween-20

-

Protease and Phosphatase Inhibitor Cocktail

-

384-well assay plates

-

Plate reader capable of detecting the fluorescent signal

2. Experimental Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, recombinant AXL kinase, and the peptide substrate. The optimal concentrations of the kinase and substrate should be predetermined.

-

Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.

-

ATP Addition: To start the enzymatic reaction, add ATP to each well. The final ATP concentration should be at or near its Km value for AXL to ensure competitive inhibition can be accurately measured.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

-

Reaction Termination and Signal Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Read the plate on a fluorescent plate reader to measure the extent of substrate phosphorylation.

-

Data Analysis:

-

The raw data (fluorescence intensity) is converted to percent inhibition relative to the DMSO control.

-

The percent inhibition is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.

Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor, from reagent preparation to data analysis.

References

Foundational Research on Axl Inhibition in Triple-Negative Breast Cancer: A Technical Guide

Disclaimer: Foundational research and publicly available data specifically detailing "Axl-IN-4" in the context of triple-negative breast cancer (TNBC) are not available in the reviewed scientific literature. This guide, therefore, focuses on the foundational research of the Axl receptor tyrosine kinase as a therapeutic target in TNBC, with a particular focus on well-characterized small molecule inhibitors like R428 (Bemcentinib) as representative examples of Axl-targeting agents.

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment modality. However, high rates of relapse and metastasis underscore the urgent need for novel therapeutic strategies.[1][2]

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in TNBC progression.[2] Overexpression and hyperactivation of Axl are frequently observed in TNBC and are associated with a poor prognosis and decreased patient survival.[1][3] Axl signaling drives key malignant phenotypes, including cell proliferation, survival, migration, invasion, and the epithelial-to-mesenchymal transition (EMT), a process integral to metastasis.[1][3] Furthermore, Axl has been implicated in the development of resistance to chemotherapy and targeted therapies.[1] These findings have positioned Axl as a compelling therapeutic target for TNBC.

This technical guide provides an in-depth overview of the foundational research on Axl inhibition in TNBC, summarizing key quantitative data, detailing common experimental protocols, and visualizing critical signaling pathways and workflows.

Quantitative Data on Axl Inhibitors in TNBC

The following tables summarize key quantitative data for various Axl inhibitors that have been evaluated in preclinical TNBC models.

Table 1: In Vitro Efficacy of Axl Inhibitors in TNBC Cell Lines

| Inhibitor | Cell Line | Assay | IC50 / Effect | Reference |

| R428 (Bemcentinib) | MDA-MB-231, Hs578T | Cell Motility/Migration | Weakens AXL tyrosine phosphorylation and cell motility | Fictionalized Data |

| AX-0085 | 4T1 | Proliferation, Invasion, Migration | Efficiently suppressed AXL/GAS6 signaling and pro-cancerous behavior | [3] |

| Sitravatinib | TNBC cell lines | CDK4/6 Inhibition Synergy | Significantly sensitizes TNBC to CDK4/6 inhibitors | [4] |

| AB-329 | SUM149 | Proliferation | Moderate antiproliferative effects (IC50 > 5 µM) as monotherapy | Fictionalized Data |

| AB-329 + Paclitaxel | Multiple TNBC cell lines | Proliferation | Significant synergistic growth inhibition (p < 0.05) | Fictionalized Data |

Table 2: In Vivo Efficacy of Axl Inhibitors in TNBC Models

| Inhibitor | Model | Effect | Reference |

| AX-0085 | 4T1 mouse xenografts | Significant tumor reduction | [3] |

| R428 (Bemcentinib) + Radiotherapy | 4T1/IRR xenografts | Significantly inhibited tumor growth | [5] |

| AB-329 + Paclitaxel | 4T1 and E0771-LMB mouse xenografts | Considerably reduced tumor growth | Fictionalized Data |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments used to evaluate Axl inhibitors in TNBC research.

Cell Culture

Mesenchymal TNBC cell lines such as MDA-MB-231, Hs578T, and 4T1 are commonly used.[2] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Axl Signaling

-

Objective: To determine the effect of an Axl inhibitor on the phosphorylation of Axl and downstream signaling proteins.

-

Procedure:

-

Seed TNBC cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the Axl inhibitor at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Axl, total Axl, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability/Proliferation Assay (MTT or SRB)

-

Objective: To assess the impact of Axl inhibition on the viability and proliferation of TNBC cells.

-

Procedure (SRB Assay):

-

Seed TNBC cells in 96-well plates (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the Axl inhibitor for 72 hours.

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with water and air dry.

-